molecular formula C21H14Cl3N3S B13002761 3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole

3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole

Cat. No.: B13002761
M. Wt: 446.8 g/mol
InChI Key: IFJXAAFVTCMOFO-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of chlorophenyl, dichlorobenzylthio, and phenyl groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors such as aldehydes or ketones.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Attachment of Dichlorobenzylthio Group: The dichlorobenzylthio group can be attached through a thiolation reaction using 2,6-dichlorobenzyl chloride and a thiol reagent.

    Introduction of Phenyl Group: The phenyl group can be introduced through a coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and dichlorobenzylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with modified chlorophenyl or dichlorobenzylthio groups.

Scientific Research Applications

3-(2-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole: Lacks the dichlorobenzylthio group, which may result in different biological activities and chemical properties.

    5-((2,6-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole: Lacks the chlorophenyl group, which may affect its interaction with molecular targets.

    3-(2-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4H-1,2,4-triazole: Lacks the phenyl group, potentially altering its chemical reactivity and biological activity.

Uniqueness

The uniqueness of 3-(2-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and dichlorobenzylthio groups enhances its potential for diverse applications in medicinal chemistry and materials science.

Biological Activity

3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole is a synthetic compound characterized by its complex molecular structure, which includes a triazole ring and multiple chlorinated phenyl groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antifungal and antibacterial applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H14Cl3N3S, with a molecular weight of 446.8 g/mol. The presence of the triazole moiety contributes to its biological activity, making it a subject of interest for further research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in metabolic pathways. This inhibition can lead to significant alterations in cellular signaling and metabolic processes, potentially resulting in therapeutic effects against various pathogens.

Antifungal Activity

Research indicates that this compound exhibits promising antifungal properties. Its structural similarity to other effective triazoles suggests that it may function similarly by disrupting fungal cell wall synthesis or inhibiting ergosterol biosynthesis. Further studies are needed to elucidate the specific mechanisms involved in its antifungal activity.

Antibacterial Activity

The compound has also shown potential as an antibacterial agent. A study highlighted the significant antibacterial activity of triazole derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound possesses unique features that enhance its biological activity:

Compound NameKey FeaturesUnique Aspects
1-(4-Chlorophenyl)-3-methyl-1H-[1,2,4]triazoleContains a chlorophenyl groupLacks dichlorobenzylthio group
5-(4-Chlorobenzyl)-1H-[1,2,4]triazoleSimilar triazole coreDifferent substitution pattern
3-(5-Methylthiazol-2-yl)-1H-[1,2,4]triazoleContains thiazole instead of sulfurDifferent heterocyclic structure

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to our compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with benzyl groups at specific positions exhibited enhanced antibacterial properties compared to non-benzylated analogs .
  • Cytotoxicity Against Cancer Cells : Research on related triazole compounds indicated potential cytotoxic effects against melanoma cells, suggesting that modifications in the triazole structure could lead to improved anticancer activities .
  • Molecular Docking Studies : Molecular docking analyses have shown that triazoles can bind effectively to bacterial DNA-gyrase complexes, indicating their potential as inhibitors of bacterial growth through targeting essential enzymes .

Properties

Molecular Formula

C21H14Cl3N3S

Molecular Weight

446.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H14Cl3N3S/c22-17-10-5-4-9-15(17)20-25-26-21(27(20)14-7-2-1-3-8-14)28-13-16-18(23)11-6-12-19(16)24/h1-12H,13H2

InChI Key

IFJXAAFVTCMOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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